Bienvenue dans la boutique en ligne BenchChem!

Bopindolol

Beta-adrenoceptor regulation Intrinsic sympathomimetic activity Receptor density

Select Bopindolol for your research to leverage its unique profile as a non-selective beta-blocker prodrug. Unlike pindolol, its combined action with active metabolite 18-502 provides moderate ISA and a distinct receptor dissociation profile. Evidence confirms a 40% decrease in β2-adrenoceptor density, avoiding the withdrawal rebound of propranolol, and superior tolerability with 30% fewer adverse events than pindolol. Its metabolic neutrality ensures no significant changes to LDL or HDL cholesterol, making it ideal for chronic cardiovascular studies where confounding variables must be minimized.

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
CAS No. 69010-88-4
Cat. No. B7908676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBopindolol
CAS69010-88-4
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3
InChIKeyUUOJIACWOAYWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bopindolol (CAS 69010-88-4) for Scientific and Industrial Procurement: Prodrug Beta-Blocker Overview


Bopindolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) that functions as an ester prodrug, which is hydrolyzed in vivo to its active metabolite, 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole (also known as 18-502), a derivative of pindolol [1]. It is characterized by a long duration of action and moderate intrinsic sympathomimetic activity (ISA), a profile that differentiates it from many other beta-blockers [2]. Bopindolol is primarily utilized for the treatment of hypertension and angina pectoris, with its pharmacodynamic and pharmacokinetic properties making it suitable for once-daily oral administration [3].

Why Bopindolol (CAS 69010-88-4) Cannot Be Simply Interchanged with Other Beta-Blockers: A Quantitative Rationale


While bopindolol shares the beta-adrenoceptor antagonist class with other agents like pindolol, propranolol, and atenolol, its unique combination of being a prodrug, exhibiting moderate intrinsic sympathomimetic activity (ISA), and possessing a distinct receptor dissociation profile prevents direct substitution without altering clinical or experimental outcomes [1]. Critically, bopindolol's in vivo profile results from the combined action of the parent prodrug and its active metabolite (18-502), which differ in their receptor selectivity [2]. Furthermore, its impact on beta-adrenoceptor density regulation—a 40% decrease vs. pindolol's 50% decrease and propranolol's 25% increase—directly affects the risk of withdrawal rebound phenomena and long-term tissue responsiveness [3]. These quantifiable differences underscore why procurement decisions must be compound-specific.

Product-Specific Quantitative Evidence for Bopindolol (CAS 69010-88-4) Differentiation


Moderate ISA Profile of Bopindolol: Quantitative Impact on β2-Adrenoceptor Density Regulation

Bopindolol exhibits a moderate intrinsic sympathomimetic activity (ISA) profile, which is quantitatively distinct from other beta-blockers and has a direct, measurable impact on β2-adrenoceptor density in human lymphocytes. In a direct comparative study, bopindolol treatment (2 mg/day) resulted in a 40% decrease in β2-adrenoceptor density after 2 days, whereas pindolol (2 x 5 mg/day), which has marked ISA, caused a 50% decrease. In contrast, propranolol (4 x 40 mg/day), which lacks ISA, caused a 25% increase in receptor density [1]. This graded response based on ISA level is crucial for predicting tissue responsiveness and the risk of rebound effects upon drug withdrawal.

Beta-adrenoceptor regulation Intrinsic sympathomimetic activity Receptor density Withdrawal rebound

Bopindolol Potency Ratio: Quantifying Superior Milligram Potency Over Atenolol and Pindolol

Bopindolol demonstrates significantly higher milligram potency compared to other commonly used beta-blockers, allowing for lower therapeutic doses. In clinical pharmacological studies, equivalent cardiac β-adrenoceptor blockade was achieved with a 1 mg dose of bopindolol, compared to 100 mg of atenolol and 10 mg of pindolol [1]. This 100-fold greater potency than atenolol and 10-fold greater potency than pindolol on a per-milligram basis is a key differentiator for formulation and dosing considerations.

Beta-blocker potency Pharmacodynamics Dose comparison Hypertension

Bopindolol vs. Pindolol: Quantified Superior Tolerability Profile in Hypertension Management

In a double-blind crossover study comparing bopindolol and pindolol in 91 patients with mild to moderate essential hypertension, bopindolol demonstrated a statistically significant and clinically meaningful advantage in tolerability. The incidence of adverse events was reduced by 30% with bopindolol compared to pindolol. Furthermore, a significantly greater proportion of events were considered unrelated to the study drug with bopindolol (37%) than with pindolol (19%) [1]. Patient self-assessment also favored bopindolol, with significantly lower scores for mean of all symptoms (p<0.01), difficulties in sleeping (p<0.01), increased perspiration (p<0.05), and anxiety (p=0.05) [1].

Tolerability Adverse events Hypertension Patient-reported outcomes

Bopindolol in COPD Patients: Neutral Effect on Airway Resistance at Therapeutic Doses

In patients with chronic obstructive pulmonary disease (COPD) and a reversible component of obstruction, bopindolol at therapeutic doses (1, 2, and 4 mg) exhibited a neutral effect on mean airway resistance (Raw), similar to pindolol and low-dose atenolol (50 mg). In contrast, a higher dose of atenolol (100 mg) induced a long-lasting increase in mean Raw, a finding also observed to a lesser extent with a supratherapeutic dose of bopindolol (8 mg) [1]. This dose-dependent effect highlights the safety margin of bopindolol's ISA at clinically relevant doses.

COPD Airway resistance Pulmonary function Beta-blocker safety

Long-Lasting Antihypertensive Action: Sustained 24-Hour Blood Pressure Reduction

Bopindolol provides sustained antihypertensive efficacy over a full 24-hour period with once-daily dosing. A clinical pharmacology study in hypertensive subjects demonstrated that 24 hours after a single 2 mg oral dose, mean arterial pressure and systemic vascular resistance were both reduced by 12% ± 2% and 12% ± 5%, respectively, compared to baseline. Importantly, at this 24-hour time point, heart rate and cardiac output had returned to baseline, indicating a favorable hemodynamic profile despite persistent beta-blockade [1]. This is in contrast to drugs like atenolol or propranolol, which may require twice-daily dosing to maintain full 24-hour coverage.

24-hour efficacy Antihypertensive Hemodynamics Once-daily dosing

Bopindolol Exhibits Neutral Effects on Plasma Lipid Profile in Hypertensive Patients

A significant concern with many beta-blockers is their potential to negatively impact plasma lipid fractions, which can complicate long-term cardiovascular risk management. In contrast, a study of 24 hypertensive patients receiving bopindolol monotherapy found that, compared to placebo, there were no significant changes in plasma concentrations of total cholesterol, low-density lipoprotein (LDL) cholesterol, or high-density lipoprotein (HDL) cholesterol, despite significant reductions in blood pressure and heart rate [1]. This metabolic neutrality is a differentiating factor from non-ISA beta-blockers like propranolol or atenolol, which are known to adversely affect lipid profiles.

Lipid profile Metabolic effects Cholesterol Hypertension

Optimal Scientific and Industrial Application Scenarios for Bopindolol (CAS 69010-88-4) Based on Quantitative Evidence


Long-Term Hypertension Studies Requiring Metabolic Neutrality

Investigators conducting chronic hypertension studies where avoiding adverse lipid changes is a priority should consider bopindolol. As demonstrated in Section 3, Evidence Item 6, bopindolol monotherapy does not significantly alter total, LDL, or HDL cholesterol compared to placebo [1]. This metabolic neutrality, combined with its sustained 24-hour blood pressure reduction (Section 3, Evidence Item 5), makes it an ideal tool for evaluating cardiovascular endpoints without the confounding metabolic effects seen with many non-ISA beta-blockers.

Research Models Investigating Beta-Adrenoceptor Regulation and Withdrawal Phenomena

Bopindolol's moderate ISA profile, which leads to a quantifiable 40% decrease in β2-adrenoceptor density (Section 3, Evidence Item 1), makes it a valuable comparator for studies on receptor regulation, desensitization, and withdrawal rebound [2]. Its effect is intermediate between the marked ISA of pindolol (50% decrease) and the upregulation caused by propranolol (25% increase). This allows researchers to establish a dose-response relationship for ISA-mediated receptor modulation and its downstream consequences.

Beta-Blocker Administration in Preclinical Models with Respiratory Compromise

For studies using animal models of COPD or asthma where beta-blocker therapy is a variable, bopindolol offers a safety advantage. The human data showing a neutral effect on airway resistance at therapeutic doses (Section 3, Evidence Item 4) suggests a lower risk of bronchospasm compared to high-dose cardioselective agents like atenolol [3]. This makes it a preferred choice for investigating beta-blockade in the context of comorbid pulmonary conditions.

Clinical Trials Prioritizing Patient Tolerability and Adherence

In any clinical investigation where minimizing adverse events is crucial for study completion and data integrity, bopindolol presents a clear advantage over its close analog pindolol. The evidence from a direct crossover trial shows a 30% reduction in adverse events and significantly better scores for common side effects like insomnia and anxiety (Section 3, Evidence Item 3) [4]. This superior tolerability profile is a key driver for patient retention and can reduce the noise of adverse event reporting in clinical datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bopindolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.